molecular formula C18H27BN2O3 B12331038 2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12331038
M. Wt: 330.2 g/mol
InChI Key: DWQBDNCXCWNLSO-UHFFFAOYSA-N
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Description

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a piperazine ring, a phenyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The dioxaborolane moiety may also play a role in binding to biological molecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane moiety, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H27BN2O3

Molecular Weight

330.2 g/mol

IUPAC Name

1-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C18H27BN2O3/c1-14(22)20-9-11-21(12-10-20)16-8-6-7-15(13-16)19-23-17(2,3)18(4,5)24-19/h6-8,13H,9-12H2,1-5H3

InChI Key

DWQBDNCXCWNLSO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

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